molecular formula C9H19N3O B1477005 2-(Ethoxymethyl)piperidine-1-carboximidamide CAS No. 1995663-08-5

2-(Ethoxymethyl)piperidine-1-carboximidamide

Cat. No. B1477005
CAS RN: 1995663-08-5
M. Wt: 185.27 g/mol
InChI Key: VWKZTKWOQMATSD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The structural parameters of the piperidine ring in 2-(Ethoxymethyl)piperidine-1-carboximidamide agree very well with the data obtained from the X-ray analysis of the urea bis(piperidin-1-yl)methanone . In both crystal structures, the piperidine rings adopt a chair conformation .

Scientific Research Applications

Comprehensive Analysis of 2-(Ethoxymethyl)piperidine-1-carboximidamide Applications:

Anticancer Activity

Piperidine derivatives, including 2-(Ethoxymethyl)piperidine-1-carboximidamide, have shown potential in anticancer research. They can induce several biological processes such as reactive oxygen species (ROS) release, activation of mitochondrial cytochrome C, and modulation of proteins involved in apoptosis like Bax and Bcl-2 .

Synthesis of Complex Molecules

These compounds serve as key intermediates in the synthesis of more complex molecules. They are involved in intra- and intermolecular reactions leading to various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

properties

IUPAC Name

2-(ethoxymethyl)piperidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-2-13-7-8-5-3-4-6-12(8)9(10)11/h8H,2-7H2,1H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKZTKWOQMATSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCCN1C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Ethoxymethyl)piperidine-1-carboximidamide
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Reactant of Route 6
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